![molecular formula C14H27NO4 B6334141 Boc-L-Me2Aoc-OH CAS No. 1070433-21-4](/img/structure/B6334141.png)
Boc-L-Me2Aoc-OH
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Description
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as Boc-L-Me2Aoc-OH, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular formula of Boc-L-Me2Aoc-OH is C14H27NO4. The Boc group is stable towards most nucleophiles and bases . More detailed structural analysis would require specific experimental data or computational modeling, which is not available from the current search results.Chemical Reactions Analysis
The Boc group in Boc-L-Me2Aoc-OH can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Mechanism of Action
Target of Action
Boc-L-Me2Aoc-OH, also known as Boc-Leu-(2S)-methylvaline-OH , is a compound used in various fields of research and industry due to its unique properties
Mode of Action
Boc-L-Me2Aoc-OH is a derivative of the tert-butyloxycarbonyl (Boc) protecting group . The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This group plays a pivotal role in the synthesis of multifunctional targets . It is used for the protection of amino functions, which often occur in the context of synthetic projects .
Biochemical Pathways
The boc group, from which boc-l-me2aoc-oh is derived, is commonly used in peptide synthesis . Therefore, it can be inferred that Boc-L-Me2Aoc-OH may play a role in the biochemical pathways related to peptide synthesis.
Result of Action
The boc group, from which boc-l-me2aoc-oh is derived, is used for the protection of amino functions in synthetic projects . Therefore, it can be inferred that Boc-L-Me2Aoc-OH may play a role in the protection of amino functions during the synthesis of multifunctional targets .
Action Environment
The boc group, from which boc-l-me2aoc-oh is derived, is added to amines under aqueous conditions . Therefore, it can be inferred that the action, efficacy, and stability of Boc-L-Me2Aoc-OH may be influenced by the aqueous conditions in which it is used .
properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]octanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-6-7-8-9-10-11(12(16)17)15(5)13(18)19-14(2,3)4/h11H,6-10H2,1-5H3,(H,16,17)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBBDQKDNCPZPM-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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